Platinum ammine chloride
Description
Properties
CAS No. |
13815-16-2 |
|---|---|
Molecular Formula |
Cl2H6N3Pt-3 |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
azanide;platinum(2+);dichloride |
InChI |
InChI=1S/2ClH.3H2N.Pt/h2*1H;3*1H2;/q;;3*-1;+2/p-2 |
InChI Key |
AYLLMOCGNIKXAC-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
triammineplatinum |
Origin of Product |
United States |
Synthetic Methodologies for Platinum Ammine Chloride Complexes
General Synthetic Routes for Platinum(II) Ammine Chloride Complexes
The synthesis of platinum(II) ammine chloride complexes can be achieved through several established routes, primarily utilizing either haloplatinate precursors or tetraammineplatinum(II) salts. These methods allow for the controlled introduction of ammine and chloride ligands to the platinum(II) center.
Synthesis from Haloplatinate Precursors
A common and historically significant method for synthesizing platinum(II) ammine chloride complexes involves the use of haloplatinate precursors, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). msu.edugoogle.com The reaction of K₂[PtCl₄] with ammonia (B1221849) is a cornerstone of platinum coordination chemistry.
The synthesis of cis-diamminedichloridoplatinum(II) (cisplatin) from K₂[PtCl₄] is a well-documented process. msu.eduic.ac.uk In a typical procedure, K₂[PtCl₄] is treated with an aqueous solution of ammonia. msu.edu The reaction proceeds through the stepwise substitution of chloride ligands with ammine ligands. To favor the formation of the cis isomer, the reaction conditions are carefully controlled. One widely used method is the Dhara synthesis, which involves the reaction of K₂[PtCl₄] with potassium iodide (KI) to form potassium tetraiodoplatinate(II) (K₂[PtI₄]), followed by reaction with ammonia to yield cis-diamminediiodoplatinum(II), and finally conversion to cisplatin (B142131) using silver nitrate (B79036) and potassium chloride. msu.edugoogle.com This multi-step process helps to minimize the formation of the undesired trans isomer and Magnus' green salt, [Pt(NH₃)₄][PtCl₄]. google.comic.ac.uk
The synthesis of the trans isomer, trans-diamminedichloridoplatinum(II) (transplatin), also starts from K₂[PtCl₄]. In this case, an excess of ammonia is added to generate the tetraammineplatinum(II) ion, [Pt(NH₃)₄]²⁺. nih.gov Subsequent treatment with hydrochloric acid leads to the precipitation of transplatin. msu.edunih.gov This outcome is governed by the trans effect, where the chloride ligand, being a stronger trans-director than ammonia, facilitates the substitution of the ammine ligand positioned opposite to it. ic.ac.uk
A general reaction scheme for the synthesis of cisplatin from K₂[PtCl₄] is as follows: K₂[PtCl₄] + 2 KI → K₂[PtI₄] + 2 KCl K₂[PtI₄] + 2 NH₃ → cis-[Pt(NH₃)₂(I)₂] + 2 KI cis-[Pt(NH₃)₂(I)₂] + 2 AgNO₃ + 2 KCl → cis-[Pt(NH₃)₂Cl₂] + 2 AgI + 2 KNO₃ msu.edugoogle.com
Synthesis from Tetraammineplatinum(II) Salts
An alternative route to platinum(II) ammine chloride complexes starts from tetraammineplatinum(II) salts, such as tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂). nih.gov This method is particularly useful for the synthesis of trans-diamminedichloridoplatinum(II).
The synthesis of transplatin from [Pt(NH₃)₄]Cl₂ involves the reaction of the tetraammine complex with hydrochloric acid. nih.gov The reaction proceeds by the sequential replacement of two ammine ligands with chloride ions. The strong trans effect of the newly introduced chloride ligand directs the second incoming chloride to the position trans to the first, resulting in the formation of the trans isomer. ic.ac.uk
The reaction can be represented as: [Pt(NH₃)₄]Cl₂ + 2 HCl → trans-[Pt(NH₃)₂Cl₂] + 2 NH₄Cl nih.gov
This method provides a straightforward and efficient way to obtain the trans isomer with high purity.
Stereoselective Synthesis of Cis- and Trans-Isomers
The ability to selectively synthesize either the cis or trans isomer of diamminedichloridoplatinum(II) is of paramount importance due to their differing chemical and biological properties. The stereoselectivity of these syntheses is primarily governed by the trans effect.
The trans effect describes the ability of a ligand to direct an incoming ligand to the position trans to itself. The trans effect series for some common ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
In the synthesis of cisplatin from [PtCl₄]²⁻, the first ammine ligand can replace any of the four equivalent chloride ions. The second incoming ammine ligand is then directed to a position cis to the first ammine, as chloride has a stronger trans effect than ammonia. This leads to the preferential formation of the cis isomer. ic.ac.uk
Conversely, in the synthesis of transplatin from [Pt(NH₃)₄]²⁺, the first chloride ligand replaces an ammine ligand. Due to the stronger trans effect of chloride compared to ammonia, the second incoming chloride ligand is directed to the position trans to the first chloride, resulting in the trans isomer. ic.ac.uknih.gov
The Kurnakow test can be used to distinguish between the cis and trans isomers. msu.edunih.gov This test involves the reaction of the complex with thiourea (B124793). The cis isomer reacts to form a yellow, soluble complex, [Pt(tu)₄]Cl₂, while the trans isomer forms a white, insoluble precipitate of trans-[Pt(NH₃)₂(tu)₂]Cl₂. nih.gov
| Isomer | Starting Material | Key Reagent | Product |
| cis-[Pt(NH₃)₂Cl₂] | K₂[PtCl₄] | NH₃ (controlled) | cis-[Pt(NH₃)₂Cl₂] |
| trans-[Pt(NH₃)₂Cl₂] | [Pt(NH₃)₄]Cl₂ | HCl | trans-[Pt(NH₃)₂Cl₂] |
Synthetic Routes to Platinum(IV) Ammine Chloride Complexes
Platinum(IV) ammine chloride complexes are typically synthesized by the oxidation of corresponding platinum(II) precursors. The octahedral geometry of platinum(IV) complexes allows for a greater diversity of ligand arrangements.
A common method for preparing platinum(IV) ammine chloride complexes is the oxidation of a platinum(II) ammine chloride complex with chlorine gas or another oxidizing agent like hydrogen peroxide. nih.gov For example, cis-[Pt(NH₃)₂Cl₄] can be synthesized by bubbling chlorine gas through a solution of cisplatin. nih.gov The oxidation is accompanied by the addition of two axial chloride ligands to the square planar platinum(II) complex.
cis-[Pt(NH₃)₂Cl₂] + Cl₂ → cis,trans,cis-[Pt(NH₃)₂Cl₄]
Similarly, trans-diamminetetrachloridoplatinum(IV) can be prepared by the oxidation of transplatin. iucr.org The synthesis of mixed-ligand platinum(IV) complexes can also be achieved. For instance, trans-[PtCl₄(NH₃){HN=C(OH)tBu}] has been synthesized from a trans-[Pt(II)Cl₂(NH₃)(NCtBu)] precursor by oxidation with chlorine, followed by treatment with KOH and neutralization with HCl. iucr.org
Another approach involves the synthesis of platinum(IV) complexes with other axial ligands, such as hydroxo or carboxylato groups, which can then be converted to the desired chloride complexes. For example, complexes of the type cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CR)₂] can be synthesized and their axial ligands can be subsequently exchanged. acs.org
Ligand Exchange Reactions in Platinum Ammine Chloride Synthesis
Ligand exchange reactions are fundamental to the synthesis and modification of this compound complexes. These reactions involve the substitution of one or more ligands in the coordination sphere of the platinum center with other ligands. The kinetics and outcome of these reactions are heavily influenced by factors such as the nature of the ligands, the solvent, and the reaction temperature. uu.nl
In the synthesis of mixed-amine platinum(II) complexes, a common strategy involves the use of a [PtLCl₃]⁻ intermediate, where L is an ammine ligand. nih.gov Reacting this intermediate with a different amine (L') can yield a mixed-amine complex, cis-[PtLL'Cl₂]. nih.gov
Ligand exchange is also crucial for introducing ligands other than ammine or chloride. For example, the chloride ligands in cis-[Pt(NH₃)₂Cl₂] can be replaced by other ligands such as dicarboxylates. nih.gov This is often achieved by reacting the platinum complex with the silver salt of the desired ligand. nih.gov
The synthesis of trans-[PtCl₂(sulfide)(amine)] complexes can be accomplished through ligand exchange starting from trans-[PtCl₂(sulfide)₂]. The addition of an amine ligand leads to the substitution of one of the sulfide (B99878) ligands. uu.nl The stereochemistry of the product is dictated by the trans effect, with the incoming amine ligand positioning itself trans to the remaining sulfide ligand. uu.nl
| Starting Complex | Reagent | Product |
| cis-[Pt(NH₃)₂Cl₂] | AgNO₃ / Carboxylate | cis-[Pt(NH₃)₂(O₂CR)₂] |
| [Pt(NH₃)Cl₃]⁻ | Amine (L') | cis-[Pt(NH₃)(L')Cl₂] |
| trans-[PtCl₂(sulfide)₂] | Amine | trans-[PtCl₂(sulfide)(amine)] |
Solid-State Preparative Methods for Platinum Ammine Compounds
While most syntheses of this compound complexes are performed in solution, solid-state methods offer an alternative approach. These methods can sometimes lead to the formation of products that are difficult to obtain from solution-based routes and can be advantageous for producing solvent-free materials.
Solid-state thermal isomerization is one such technique. For example, cis-dichloridobis(1-methyl-4-nitropyrazole)platinum(II) has been shown to isomerize to the trans isomer upon heating in the solid state. nih.gov This method relies on providing enough thermal energy to overcome the activation barrier for isomerization without causing decomposition of the complex.
Solid-phase synthesis has also emerged as a powerful tool for the preparation of libraries of platinum complexes. universiteitleiden.nl In this approach, a ligand is attached to a solid support (resin), and the platinum complex is assembled on this support through a series of reactions. universiteitleiden.nl For instance, an amino alcohol can be attached to a Wang resin, followed by platination with K₂[PtCl₄] and subsequent reaction with an amine. universiteitleiden.nl Cleavage from the resin then yields the desired asymmetric platinum ammine complex. universiteitleiden.nl This method facilitates purification as excess reagents and byproducts can be easily washed away. universiteitleiden.nl The use of solid-state NMR spectroscopy is often essential for characterizing the resulting complexes, especially when they are insoluble. researchgate.net
Role of Reaction Conditions and Precursor Selection in Product Stereochemistry and Yield
The selection of the starting platinum complex is the most critical factor in determining the final stereochemistry of the product. The synthetic routes to cis and trans isomers begin with different precursors, and the outcome is governed by the trans effect, which describes the tendency of certain ligands to direct incoming substituents to the position trans to themselves. Chloride (Cl⁻) has a stronger trans effect than ammonia (NH₃). nih.gov
For the synthesis of cis-diamminedichloroplatinum(II) (cisplatin), the common precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.gov In the widely used Dhara method, K₂[PtCl₄] is first converted to potassium tetraiodoplatinate(II) (K₂[PtI₄]) with potassium iodide (KI). nih.gov The subsequent addition of ammonia leads to the precipitation of cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]), because the iodo-ligand has a very strong trans effect, facilitating the substitution of the iodides trans to each other. This diiodo intermediate is then converted to the final dichloro product. nih.govmsu.edu
Conversely, the synthesis of trans-diamminedichloroplatinum(II) (transplatin) typically starts from tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂). nih.gov When this complex is treated with hydrochloric acid (HCl), an ammine ligand is substituted by a chloride ion. Due to the stronger trans effect of the newly introduced chloride ligand compared to the remaining ammine ligands, the second chloride ion preferentially replaces the ammine ligand that is trans to the first chloride. This sequential substitution dictated by the trans effect selectively yields the trans isomer. nih.gov
Reaction conditions such as temperature, reactant concentrations, and pH are crucial for maximizing yield and preventing the formation of impurities.
Concentration and pH: The concentration of reactants, especially ammonia, must be carefully controlled. In the synthesis of transplatin from [Pt(NH₃)₄]²⁺, the concentration of HCl dictates the rate of ammine substitution. nih.gov In the synthesis of cisplatin, adding excess ammonia can lead to the formation of the undesired side-product [Pt(NH₃)₄][PtCl₄], known as Magnus's green salt. msu.edu The pH of the solution also plays a significant role. In the preparation of the cis-[Pt(NH₃)₂I₂] intermediate, the controlled, slow addition of ammonium (B1175870) hydroxide (B78521) while monitoring the pH is critical to achieving high yields, which can exceed 90%. google.com
The following tables summarize the influence of precursors and reaction conditions on the synthesis of diamminedichloroplatinum(II) isomers.
| Target Isomer | Precursor | Key Reaction Conditions | Expected Outcome / Notes on Yield |
|---|---|---|---|
| cis-Diamminedichloroplatinum(II) | K₂[PtCl₄] | 1. Reaction with KI. 2. Slow addition of NH₃, controlled pH. 3. Heating at ~70-80°C for conversion of diiodo to dichloro complex. msu.edu | Formation of cis isomer. Yield can be reduced by formation of Magnus's green salt if NH₃ is in excess or by decomposition at excessively high temperatures. nih.govmsu.edu Careful pH control can lead to intermediate yields of >90%. google.com |
| trans-Diamminedichloroplatinum(II) | [Pt(NH₃)₄]Cl₂ | Reaction with HCl, heating to a gentle boil. msu.edu | Formation of trans isomer, directed by the trans effect of Cl⁻. nih.gov Yield is dependent on controlled heating and prevention of side reactions. |
| Starting Precursor | Key Reagent | Primary Stereochemical Product | Governing Principle |
|---|---|---|---|
| Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | Ammonia (NH₃) | cis-Diamminedichloroplatinum(II) | Reaction proceeds via substitution on the [PtCl₄]²⁻ complex, where the trans effect of Cl⁻ directs the initial substitutions to yield the cis product. nih.gov |
| Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) | Hydrochloric Acid (HCl) | trans-Diamminedichloroplatinum(II) | Reaction proceeds via substitution on the [Pt(NH₃)₄]²⁺ complex. The first substituted Cl⁻ directs the second Cl⁻ to the trans position. nih.gov |
Chemical Reactivity and Reaction Mechanisms of Platinum Ammine Chloride
Ligand Substitution Kinetics and Mechanisms
The substitution of ligands in square-planar platinum(II) complexes, such as platinum ammine chlorides, is a cornerstone of their chemistry. These reactions typically follow an associative mechanism, where the incoming nucleophile attacks the complex before the leaving group departs, forming a five-coordinate transition state. academicjournals.orgresearchgate.netukzn.ac.za The reactivity of these complexes is influenced by several factors, including the nature of the entering and leaving groups, the ligands already present in the complex (notably through the trans effect), and the solvent environment.
Aquation Processes in Platinum Ammine Chloride Complexes
Aquation, the replacement of a ligand by a water molecule, is a critical first step in the biological activity of platinum-based anticancer drugs like cisplatin (B142131). nih.gov In an aqueous environment, a chloride ligand in a this compound complex is substituted by a water molecule, forming an aqua complex. nih.govrsc.org This process is generally reversible, and the position of the equilibrium is sensitive to the chloride ion concentration. rsc.org
The kinetics of aquation have been studied for various this compound complexes. For instance, the aquation of cis-diamminedichloridoplatinum(II) (cisplatin) proceeds in a stepwise manner, with the first aquation being the rate-determining step. The resulting aqua species, such as cis-[PtCl(NH₃)₂(H₂O)]⁺, is more reactive than the parent dichloro complex. neliti.comresearchgate.net The rate of aquation is influenced by the other ligands present in the complex. For example, the aquation of trans-diamminedichloridoplatinum(II) (trans-platin) is slower than that of cisplatin, a fact that appears to contradict the expected trans effect. researchgate.net
Table 1: Kinetic Data for Aquation of this compound Complexes
| Complex | Reaction | Rate Constant (k) | Conditions |
| cis-[Pt(NH₃)₂Cl₂] | First Aquation | 2.5 x 10⁻⁵ s⁻¹ | 25 °C |
| trans-[Pt(NH₃)₂Cl₂] | First Aquation | 9.8 x 10⁻⁶ s⁻¹ | 25 °C |
This table presents representative kinetic data for the aquation of cisplatin and transplatin. The rate constants highlight the difference in reactivity between the two isomers.
Anation Reactions of Platinum Ammine Aqua Complexes
Anation is the reverse of aquation, where a coordinated water molecule is replaced by an anion. acs.org For platinum ammine aqua complexes, this typically involves the displacement of a water ligand by a chloride ion. academicjournals.org The kinetics of anation reactions also follow a two-term rate law, indicative of an associative mechanism. academicjournals.org The rate of anation is dependent on the concentration of the entering anion. researchgate.net
Studies on the anation of aqua(diethylenetriamine)platinum(II) with chloride ions have shown that the reaction proceeds through an associative interchange (Iₐ) mechanism for both the direct nucleophilic attack and the solvolytic pathway. academicjournals.org The bromide ion anation of platinum(II) ammine complexes has been found to be 2 to 5 times faster than the equivalent chloride anation, highlighting the influence of the entering nucleophile's identity. researchgate.net
Influence of the Trans Effect on Ligand Lability and Substitution Pathways
The trans effect describes the labilization of a ligand that is positioned trans to another ligand. rsc.org Ligands with a strong trans effect will weaken the bond of the ligand opposite to them, making it more susceptible to substitution. libretexts.org The accepted series for the trans effect of various ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O.
This principle is fundamental in understanding and predicting the outcome of substitution reactions in square-planar platinum complexes. rsc.org For example, in the synthesis of cisplatin, starting with [PtCl₄]²⁻ and reacting it with ammonia (B1221849) results in the cis isomer. The chloride ion has a stronger trans effect than ammonia, so after the first ammonia substitutes a chloride, the second ammonia will preferentially substitute the chloride cis to the first ammonia (and trans to another chloride). nih.govlibretexts.org Conversely, starting with [Pt(NH₃)₄]²⁺ and reacting it with HCl yields the trans isomer because the chloride that substitutes the first ammine directs the next chloride to the trans position. nih.gov
The trans effect is not merely a ground-state phenomenon (bond weakening) but also a transition-state effect, stabilizing the five-coordinate intermediate. rsc.org Ligands with strong σ-donating or π-accepting capabilities exhibit a strong trans effect. libretexts.org Computational studies have shown that coordination of an NH₃ ligand can lead to a substantial elongation of the trans Pt-halogen bond. rsc.org
Mechanistic Studies of Nucleophilic Attack (Associative Mechanisms, Iₐ)
Ligand substitution reactions in square-planar platinum(II) complexes, including platinum ammine chlorides, predominantly proceed through an associative mechanism (Iₐ). academicjournals.orgresearchgate.net This mechanism involves the approach of the incoming nucleophile (Y) to the platinum center, forming a five-coordinate trigonal bipyramidal intermediate or transition state, followed by the departure of the leaving group (X). rsc.org
The rate of these reactions generally follows a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y]
The k₁ pathway corresponds to a solvent-assisted route (solvolysis), which is often rate-determining, followed by a rapid substitution of the solvent molecule by the nucleophile. The k₂ pathway represents the direct attack of the nucleophile on the platinum complex. academicjournals.orgresearchgate.net The negative values for the entropy of activation (ΔS‡) in these reactions support an associative substitution mode. rsc.org
Kinetic studies on various platinum ammine complexes with different nucleophiles have consistently shown results consistent with an associative mechanism. For example, the reactions of [PtCl(bpma)]⁺ and [PtCl(gly-met-S,N,N)] with various biomolecules suggest an associative substitution mechanism. researchgate.net
Solvent Effects on Ligand Substitution Reaction Rates
The solvent plays a crucial role in the kinetics of ligand substitution reactions of this compound complexes. acs.org The solvent can act as a nucleophile itself, participating in the reaction through the k₁ pathway (solvolysis). The rate of this solvolysis is influenced by the donor capacity of the solvent. scispace.com
The polarity and coordinating ability of the solvent can affect both the k₁ and k₂ pathways. In solvents with strong coordinating ability, the solvolytic pathway may dominate. Conversely, in non-coordinating solvents, the direct nucleophilic attack (k₂ pathway) becomes more significant. The effect of the solvent on the reaction rate is complex, as it involves the solvation of the initial complex, the transition state, and the products. researchgate.net In some cases, nonspecific solvation effects appear to dominate. scispace.com Studies have shown that the rate of ligand substitution can vary significantly with the solvent, with some solvents facilitating faster reactions than others. rsc.org
Redox Chemistry of this compound Species
The redox chemistry of platinum complexes is crucial, particularly for Pt(IV) compounds which are often considered prodrugs that are reduced in vivo to their active Pt(II) forms. rsc.orgresearchgate.net The oxidation of Pt(II) ammine chloride complexes to Pt(IV) species can be achieved using oxidizing agents like chlorine (Cl₂) or hydrogen peroxide (H₂O₂). askfilo.comnih.gov For example, tetraammineplatinum(II) can be oxidized by chlorine to form trans-diamminetetrachloridoplatinum(IV). askfilo.com The oxidation of Pt(II) to Pt(IV) with H₂O₂ is believed to proceed via a two-electron process, resulting in the trans addition of two hydroxide (B78521) ligands. nih.gov
The reduction of Pt(IV) ammine chloride complexes back to Pt(II) can be induced by various biological reducing agents. researchgate.net The rate of this reduction is influenced by the nature of the ligands attached to the platinum center. rsc.org For instance, complexes with more electron-withdrawing and sterically bulky ligands tend to have faster reduction rates. rsc.org Spectroscopic techniques like UV-Vis are often employed to monitor the kinetics of these redox reactions by observing changes in the ligand-to-metal charge transfer (LMCT) bands, which are typically more intense for Pt(IV) complexes. rsc.org
Recent studies have also explored the redox processes induced by free radicals. The oxidation of cisplatin by hydroxyl radicals leads to the formation of a transient Pt(III) species, a process that is significantly faster than previously thought. researchgate.net Similarly, hydrated electrons can reduce Pt(II) complexes. researchgate.net The coordination environment, including the presence of ammine and chloride ligands, influences the stability and reactivity of these intermediate oxidation states. acs.org
Hydrolysis Mechanisms of Platinum Ammine Complexes
The hydrolysis of platinum ammine complexes, a critical activation step for many of their applications, involves the stepwise replacement of chloride ligands by water molecules. nih.gov This process has been the subject of extensive theoretical and experimental investigation.
Theoretical and Experimental Insights into Hydrolysis Pathways
Theoretical studies, often employing density functional theory (DFT), have provided detailed energy profiles for the hydrolysis of platinum ammine complexes. nih.govworldscientific.com For instance, the hydrolysis of cis-[PtCl₂(NH₃)cyclohexylamine] has been explored using hybrid density functional theory (B3LYP). nih.gov These studies reveal that the aquation reactions proceed through a general Sₙ2 pathway. nih.gov The inclusion of explicit solvent molecules in theoretical models has been found to be crucial for accurately predicting reaction rates, particularly for the second hydrolysis step. nih.govworldscientific.com
Experimental investigations have corroborated many of the theoretical findings. For example, the hydrolysis of cis-dichloro(ethylenediamine)platinum(II) (cis-DEP), an analog of cisplatin, has been studied, and the gas-phase theoretical results show satisfactory agreement with experimental data for the first aquation process. researchgate.net However, for the second hydrolysis step, incorporating solvent effects is essential to reproduce the observed rate constant. researchgate.net
The hydrolysis of platinum(IV) complexes has also been investigated to understand their stability. researchgate.net Computational analysis of the hydrolysis mechanism for a series of Pt(IV) derivatives of cisplatin, carboplatin, and oxaliplatin (B1677828) indicates that while they are generally more inert than their Pt(II) counterparts, their stability can be influenced by the nature of both axial and equatorial ligands. researchgate.net
Role of Intermediates in Hydrolytic Processes
The hydrolysis of platinum ammine complexes proceeds via the formation of distinct intermediate species. The initial step involves the substitution of a chloride ligand by a water molecule, forming a monoaqua intermediate. This is followed by the replacement of the second chloride ligand to yield a diaqua species. nih.govsemanticscholar.org
Theoretical models have characterized the stationary points on the potential energy surfaces, including the transition states and intermediates. worldscientific.comresearchgate.net For many platinum(II) chloro ammine complexes, the hydrolysis process involves a five-coordinate trigonal-bipyramidal (TBP)-like transition state. worldscientific.com The structural changes during hydrolysis are most significant in the equatorial plane of these TBP-like structures. worldscientific.com The doubly aquated form is often considered the primary species that interacts with other molecules. nih.gov
Chloride Transfer Mechanisms Involving Platinum(II) Chloro Ammine Complexes
The transfer of chloride ions is another key aspect of the reactivity of platinum(II) chloro ammine complexes. These reactions can be catalyzed by other metal ions. For instance, the aquation of various platinum(II) chloro complexes, including cis-[PtCl₂(NH₃)₂], is assisted by Hg²⁺ and HgCl⁺. nih.gov
Studies have shown the formation of transient adducts between Hg²⁺ and several platinum complexes, which can be observed for milliseconds to minutes. nih.gov These adducts are characterized by the axial coordination of mercury to platinum, resulting in remarkably short metal-metal bonds. nih.gov However, evidence suggests that these accumulated Pt(II)-Hg²⁺ adducts are not reactive intermediates in the main reaction pathway. Instead, the aquation process is believed to occur through weaker Pt-Cl-Hg or Pt-Cl-HgCl bridged complexes. nih.gov
The stability of these Pt-Hg adducts is influenced by the other ligands on the platinum center, increasing in the order: sulfoxide (B87167) << aqua < ammine complex. nih.gov This trend reflects a sensitivity to the π-acid strength of the platinum ligands. nih.gov Platinum(II) complexes have also been shown to catalyze chloride exchange in chloroammine-platinum(IV) complexes through a bridged mechanism. rsc.orgrsc.org
Reactivity with Diverse Nucleophiles (e.g., amine ligands, heterocyclic nitrogen donors)
Platinum ammine complexes exhibit reactivity towards a wide range of nucleophiles, including other amine ligands and heterocyclic nitrogen donors. The nature of the amine ligand can significantly affect the reaction rates. For example, less bulky amine ligands generally lead to faster reactions. nih.gov
The reaction of platinum(II) complexes with various nucleophiles often follows an associative substitution mechanism, which is supported by negative activation entropies. rsc.org The reactivity of nucleophiles typically follows the order: sulfur-donors > nitrogen-donors. For instance, the reaction of a platinum(II) complex with thiourea (B124793) (a sulfur-donor) is faster than with L-histidine or 5'-guanosine monophosphate (nitrogen-donors). rsc.org
The interaction of platinum complexes with heterocyclic nitrogen donors, such as those found in nucleobases, is of significant interest. A series of cationic platinum(II) complexes of the form cis-[PtA₂(Am)Cl]⁺, where Am is a heterocyclic amine, have been synthesized and characterized. nih.gov The reactivity of these complexes is influenced by the nature of the heterocyclic amine. nih.gov
Furthermore, the reaction of platinum(II)-nitrile complexes with primary aliphatic amines can lead to the formation of amidine ligands. researchgate.net The reaction of trans-[PtCl₂(NCMe)₂] with methylamine, for instance, yields a bis-amidine complex. researchgate.net
Kinetic studies on the substitution reactions of cis-[Pt(pipen)(H₂O)₂]²⁺ (where pipen is 2-aminomethylpiperidine) with didentate N,N-donor ligands have shown that these reactions occur in two consecutive steps. scispace.com The mechanism is proposed to be associative, as indicated by large negative entropy values. scispace.com
Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Analysis for Solid-State Structure Determination
For instance, the structure of cis-amminedichloroisopropylamineplatinum(II), [PtCl2(C3H9N)(NH3)], was determined from X-ray powder diffraction data. This analysis revealed a near-planar coordination geometry with the chloride ligands in a cis orientation. The molecules form dimeric units with a Pt...Pt distance of 3.42 Å and are further organized into corrugated layers stabilized by N-H...Cl hydrogen bonds. nih.gov Similarly, a single-crystal X-ray diffraction study of [Pt(NH3)4]Cl2 showed that it is composed of square-planar [Pt(NH3)4]2+ cations and Cl− anions, forming a porous three-dimensional network stabilized by N-H⋯Cl hydrogen bonds. researchgate.net
In another example, the crystal structure of cis-dichlorodiammine-trans-dihydroxoplatinum(IV), c,c,t-[Pt(NH3)2Cl2(OH)2], was refined to reveal a roughly octahedral coordination around the platinum atom. The Pt-Cl, Pt-N, and Pt-O distances were found to be 2.306(4) Å, 2.00(1) Å, and 2.00(1) Å, respectively. cdnsciencepub.com The crystal packing is held together by a network of hydrogen bonds. cdnsciencepub.com
Table 1: Selected Crystallographic Data for Platinum Ammine Chloride Complexes
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Pt...Pt Distance (Å) | Reference |
| cis-[PtCl2(C3H9N)(NH3)] | --- | --- | --- | 3.42 | nih.gov |
| [Pt(NH3)4]Cl2 | Tetragonal | I4/mmm, P4/mmm | --- | --- | researchgate.net |
| c,c,t-[Pt(NH3)2Cl2(OH)2] | --- | P42/n | Pt-Cl: 2.306(4), Pt-N: 2.00(1), Pt-O: 2.00(1) | --- | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Complexes
NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. Several nuclei can be probed to provide a comprehensive picture of the coordination environment.
For example, the ¹⁹⁵Pt NMR chemical shifts of cis- and trans-Pt(amine)₂I₂ complexes were observed in distinct regions, with the cis isomers appearing between -3342 and -3357 ppm and the trans isomers between -3336 and -3372 ppm for primary amines. researchgate.net The chemical shifts are also sensitive to the presence of different isotopes, such as ³⁵Cl and ³⁷Cl, which can lead to the resolution of distinct signals for different isotopomers. huji.ac.il
Computational methods, such as Density Functional Theory (DFT), have been developed to accurately predict ¹⁹⁵Pt NMR chemical shifts, which aids in the structural assignment of new complexes. rsc.org These calculations have shown that the chemical shifts are highly sensitive to conformational changes. rsc.org
Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum Complexes
| Complex Type | Chemical Shift Range (ppm) | Reference |
| cis-Pt(amine)₂I₂ (primary amines) | -3342 to -3357 | researchgate.net |
| trans-Pt(amine)₂I₂ (primary amines) | -3336 to -3372 | researchgate.net |
| Pt(II) complexes | Wide range, sensitive to ligands | rsc.org |
| Pt(IV) complexes | Generally downfield from Pt(II) | acs.org |
When enriched with the ¹⁵N isotope, the ammine ligands provide valuable information through ¹⁵N NMR spectroscopy. The ¹⁵N chemical shifts (δ¹⁵N) and the one-bond ¹⁹⁵Pt-¹⁵N coupling constants (¹J(Pt-N)) are sensitive to the nature of the ligand trans to the ammine group, a phenomenon known as the trans-influence. uq.edu.auacs.org
Studies on a series of Pt(¹⁵NH₃)₃Zⁿ⁺ and cis-Pt(¹⁵NH₃)₂Z₂ᵐ⁺ complexes have established trans- and cis-influence series based on ¹⁵N NMR data. uq.edu.au The ¹J(Pt-N) values are particularly indicative of the Pt 6s contribution to the Pt-N bond. uq.edu.au The ¹⁵N chemical shifts of ammine ligands are very sensitive to the nature of the donor atom in the trans position, resonating in different regions when trans to sulfur, chlorine, nitrogen, or oxygen donors. researchgate.net
A comprehensive understanding of this compound complexes often requires a multinuclear NMR approach, combining data from ¹⁹⁵Pt, ¹⁵N, ¹H, and ¹³C NMR spectroscopy. researchgate.netacs.orgnih.gov ¹H NMR can provide information about the protons on the ammine and other organic ligands, including coupling to the ¹⁹⁵Pt nucleus. researchgate.netnih.gov
For instance, in complexes of the type cis- and trans-Pt(amine)₂I₂, the ¹H NMR signals for the trans isomers were observed at higher fields than for the cis isomers. researchgate.net Multinuclear NMR studies are crucial for elucidating the structure of reaction products, studying dynamic processes, and understanding the interactions of these complexes with biomolecules. researchgate.netnih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insights into the bonding and structure of this compound complexes by probing their molecular vibrations. nih.govresearchgate.netuq.edu.aucapes.gov.br
The frequencies of the Pt-N and Pt-Cl stretching modes are particularly informative. For example, in the vibrational analysis of c,c,t-[Pt(NH₃)₂Cl₂(OH)₂], the Pt-Cl stretching bands were readily identified at lower energies than the Pt-N and Pt-O bands. nih.gov The number of observed IR and Raman active bands can often distinguish between different geometric isomers based on their molecular point groups. researchgate.netuq.edu.au For instance, the spectra of cis and trans isomers of [Pt(NH₃)₄X₂]²⁺ and [Pt(NH₃)₂X₄] (where X = Cl, Br, I) have been interpreted using point-group and factor-group approaches. uq.edu.aucapes.gov.br
Hydrogen bonding interactions can also be studied, as they influence the frequencies of N-H and O-H stretching and bending vibrations. cdnsciencepub.comnih.gov
Table 3: Characteristic Vibrational Frequencies for Selected Platinum Ammine Complexes
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy | Reference |
| c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] | Pt-Cl stretch | 335, 350 | IR | cdnsciencepub.com |
| c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] | Pt-Cl stretch | 338, 347 | Raman | cdnsciencepub.com |
| c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] | Pt-N stretch (symmetric) | 531 | Raman | nih.gov |
| c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] | Pt-N stretch (asymmetric) | 458 | IR | nih.gov |
Electronic Absorption (UV-Vis) Spectroscopy and Ligand Field Considerations
Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within the this compound complexes. The absorption bands can be assigned to d-d transitions, ligand-to-metal charge transfer (LMCT), or ligand-centered transitions. researchgate.netuef.fi
According to crystal field theory, the d-orbitals of the Pt(II) (d⁸) or Pt(IV) (d⁶) center are split in energy by the surrounding ligands. rsc.org The energy of the d-d transitions is influenced by the nature of the ligands and the geometry of the complex.
Pt(IV) complexes generally exhibit more intense and red-shifted LMCT bands compared to their Pt(II) counterparts. rsc.org This is because the higher oxidation state of Pt(IV) makes it more electron-deficient and favors electron transfer from the ligands. rsc.org The lowest-energy absorption bands in Pt(IV) complexes are often assigned to LMCT transitions. rsc.orgacs.org The UV-Vis spectra of platinum chloride complexes in solution can be complex due to the presence of multiple species in equilibrium. researchgate.net
X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Structure and Oxidation State
X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for probing the local geometric and electronic structure of a specific element within a compound. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES (X-ray Absorption Near Edge Structure) analysis of platinum ammine chlorides provides critical information about the oxidation state of the platinum center. The energy of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a higher absorption edge energy. For instance, the Pt L3-edge XANES spectra show a distinct energy shift between Pt(II) and Pt(IV) complexes, with the edge for Pt(IV) appearing approximately 2.2 eV higher than that for Pt(II). acs.org This difference in edge energy allows for the quantitative determination of the relative proportions of Pt(II) and Pt(IV) species in a sample. acs.orgnih.gov The intensity of the "white line," a prominent peak at the absorption edge, also differs significantly between the two oxidation states, with Pt(IV) complexes exhibiting a substantially greater white line height. acs.orgnih.gov This feature is largely independent of the coordination sphere and provides a reliable method for monitoring changes in the oxidation state. acs.org
EXAFS (Extended X-ray Absorption Fine Structure) provides detailed information about the local atomic environment around the platinum atom, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.com Careful analysis of the Pt L3-edge EXAFS spectra of hydrated cis-diammineplatinum(II) complexes has revealed a coordination environment consisting of two ammine and two aqua ligands with Pt-O/N bond distances of 2.01(2) Å. nih.govacs.org Furthermore, these studies have identified the presence of one or two axial water molecules at a longer distance of 2.37(2) Å. nih.govacs.org This finding is significant as it provides a more accurate structural model than the traditionally assumed four-coordinated square planar geometry. nih.govacs.org EXAFS studies have also been instrumental in investigating the structural modifications of platinum complexes upon interaction with various nucleophiles. nih.gov For example, in the presence of sulfur-containing ligands, changes in the first coordination sphere of platinum can be precisely modeled. nih.gov
Below is a data table summarizing key findings from XAS studies on platinum complexes:
| Technique | Analyte | Key Finding | Reference |
| XANES | Pt(II) and Pt(IV) complexes | The Pt L3-edge for Pt(IV) is ~2.2 eV higher than for Pt(II), allowing for quantitative analysis of oxidation states. | acs.org |
| XANES | Pt(II) and Pt(IV) complexes | The white line height for Pt(IV) is significantly greater than for Pt(II), independent of the coordination sphere. | acs.orgnih.gov |
| EXAFS | Hydrated cis-diammineplatinum(II) | Pt-O/N bond distance of 2.01(2) Å with two ammine and two aqua ligands. | nih.govacs.org |
| EXAFS | Hydrated cis-diammineplatinum(II) | Presence of one or two axial water molecules at a distance of 2.37(2) Å. | nih.govacs.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound complexes and for studying their fragmentation pathways. Electrospray ionization (ESI) is a particularly valuable "soft" ionization method that allows for the analysis of thermally unstable and non-volatile platinum compounds, generating gaseous ions with minimal fragmentation in the ion source. nih.govosu.edu
Molecular Weight Determination: ESI-MS provides accurate molecular weight information, which is crucial for confirming the identity of synthesized platinum complexes. For example, in the synthesis of a cis-ammine-water-platinum complex, mass spectrometry was used to identify the target compound by observing ions corresponding to [M+Na]+ and [2M+Na]+. google.com The high resolution capabilities of modern mass spectrometers allow for the differentiation of isotopic distributions, which is particularly useful for platinum-containing compounds due to the characteristic isotopic pattern of platinum. chempap.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. chempap.orgnih.gov This technique allows for the elucidation of the connectivity of ligands within the complex. Studies on dinuclear platinum complexes have shown that the fragmentation patterns are dependent on the stereochemistry of the isomers. osu.edu Two major fragmentation pathways have been identified, with the cleavage of the Pt-N bond trans to a chloride ligand being a favorable pathway. osu.edu The fragmentation of platinum complexes can also be influenced by the nature of the ligands. For instance, the reaction of a chiral platinum triamine complex with amino acids showed different fragmentation products depending on the pH, indicating the displacement of either a chloride or a ligand nitrogen atom. wku.edu
The following table presents data from mass spectrometry studies on platinum complexes:
| Ionization Method | Analyte | Key Finding | Reference |
| ESI-MS | Platinum anticancer agents | Enables direct mass spectral analysis of thermally unstable and non-volatile platinum compounds. | nih.gov |
| ESI-MS/MS (CID) | Dinuclear platinum complexes | Fragmentation patterns are dependent on the cis/trans isomerism of the complexes. | osu.edu |
| ESI-MS | Chloro[2-(4-Methyl-1,4-diazepan-1-yl)ethanamine]platinum(II) chloride with N-AcMet | At pH 4, m/z values of 542 and 579 suggest displacement of chloride or a ligand nitrogen, respectively. At pH 7, only the m/z 542 product is observed. | wku.edu |
| ESI-MS | Cis-ammine-water-platinum complex | Identification of the target compound through the detection of [M+Na]+ and [2M+Na]+ adducts. | google.com |
Theoretical and Computational Chemistry of Platinum Ammine Chloride
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate chemical and physical properties of platinum ammine chloride complexes, most notably cisplatin (B142131) and its analogues. These computational methods provide detailed insights into the electronic structure, reaction mechanisms, and thermodynamic and kinetic parameters that govern the behavior of these important anticancer agents.
Electronic Structure and Bonding Analysis
DFT calculations are instrumental in understanding the electronic structure and bonding within this compound complexes. scirp.orgnih.gov Molecular orbital (MO) analysis reveals the nature of the interactions between the platinum center and its ligands. scirp.orgscirp.org For instance, in cisplatin (cis-[Pt(NH₃)₂Cl₂]), the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for its reactivity. researchgate.net The energy gap between the HOMO and LUMO provides insights into the chemical reactivity of the complex. nih.gov
The hybridization of the platinum atom in these square planar complexes is determined to be dsp². quora.com Specifically, in [Pt(NH₃)₂Cl₂], the Pt(II) center has a d⁸ electron configuration. The four ligands (two ammine and two chloride) each form a sigma bond with the platinum atom, with no lone pairs on the central atom. brainly.in Some studies have also suggested an sd³-hybridization based on the summation values of the coefficients of atomic orbitals. scirp.org The bonding involves the 5d, 6s, and 6p atomic orbitals of platinum. scirp.orgscirp.org Analysis of the molecular electrostatic potential (MESP) surfaces indicates that the amino groups are the most favorable sites for nucleophilic attack. nih.gov
Table 1: Key Electronic and Structural Properties of Cisplatin
| Property | Description | Reference |
| Hybridization | dsp² | quora.com |
| Geometry | Square Planar | quora.combrainly.in |
| Key Orbitals | HOMO, LUMO | researchgate.net |
| Favorable Attack Site | Amino Groups | nih.gov |
Computational Modeling of Reaction Pathways and Energy Profiles
DFT calculations have been extensively used to model the reaction pathways of this compound complexes, particularly their hydrolysis, which is a key activation step. nih.gov The interaction of cisplatin with DNA bases, such as guanine (B1146940) and adenine (B156593), has been a major focus of these computational studies. diva-portal.orgacs.org
The aquation of cisplatin, where a chloride ligand is replaced by a water molecule, is a critical process for its anticancer activity. ucl.ac.uk DFT studies have shown that this process follows an associative mechanism. nih.gov The energy profiles of these reactions demonstrate a typical second-order nucleophilic substitution (SN2) reaction curve. nih.gov Computational models have been developed to understand the preference of cisplatin for guanine over adenine, attributing it to a larger stabilization energy and more favorable kinetics for the guanine complex. diva-portal.org The energy profile for the reaction of cis-[PtCl(NH₃)₂(H₂O)]⁺ with methionine has also been computationally determined. nih.gov
The calculated activation energies for the binding of cisplatin to guanine are in the range of 10.5-18 kcal/mol. researchgate.net The hydrolysis of cisplatin is believed to be a key activation step before it reaches its intracellular target, DNA. nih.gov The energy surface supports the view that the active form of cisplatin is the monoaquated form. diva-portal.org
Investigation of Transition States and Intermediates
A crucial aspect of understanding reaction mechanisms is the characterization of transition states (TS) and intermediates. DFT calculations have been successful in identifying and optimizing the geometries of these transient species in reactions involving this compound. nih.govresearchgate.net
For the hydrolysis of cisplatin, a five-coordinate trigonal-bipyramidal (TBP)-like structure has been identified for the transition state and intermediates. nih.gov In the substitution reactions of square planar complexes, the transition state typically adopts a pentacoordinate trigonal bipyramid geometry. mdpi.com The angle between the entering and leaving ligands in the transition state for cisplatin binding to guanine and adenine is approximately 70°. researchgate.net The study of these transition states reveals that the Pt-O bond is breaking while the Pt-Cl bond is forming. academicjournals.org The existence of short-lived intermediates, or "encounter complexes," in cisplatin ligand exchange has also been elucidated through computational methods. nih.gov
Table 2: Characteristics of Transition States in Cisplatin Reactions
| Feature | Description | Reference |
| Geometry | Pentacoordinate Trigonal Bipyramid | nih.govmdpi.com |
| Ligand Angle | ~70° (entering vs. leaving) | researchgate.net |
| Bond Dynamics | Pt-O breaking, Pt-Cl forming | academicjournals.org |
Evaluation of Thermodynamic and Kinetic Parameters
DFT calculations provide a means to evaluate important thermodynamic and kinetic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), for reactions involving this compound. nih.govnih.gov These calculated values can be compared with experimental data to validate the computational models.
For the hydrolysis of cisplatin, the computed forward and backward reaction enthalpy and entropy in the rate-determining step are in good agreement with experimental values. nih.gov The activation enthalpies for the monofunctional and bifunctional addition of guanine to cisplatin have been calculated, showing the effect of explicit water molecules on these values. mdpi.com The Gibbs energies of cisplatin hydration are reported to be 7.0 and 14.2 kcal/mol for chloride and ammonium (B1175870) replacement, respectively. nih.gov The low positive values of activation enthalpy and large negative values of activation entropy for substitution reactions indicate an associative mechanism. researchgate.net
Table 3: Calculated Thermodynamic and Kinetic Parameters for Cisplatin Reactions
| Parameter | Reaction | Value | Reference |
| ΔG‡ (Guanine Platination) | Monofunctional platination of guanine | 24.6 kcal/mol | acs.org |
| ΔG‡ (Adenine Platination) | Monofunctional platination of adenine | 30.2 kcal/mol | acs.org |
| Gibbs Energy (Chloride Replacement) | Cisplatin hydration | 7.0 kcal/mol | nih.gov |
| Gibbs Energy (Ammonium Replacement) | Cisplatin hydration | 14.2 kcal/mol | nih.gov |
| Activation Energy (Guanine Binding) | Binding of cis-Pt[(NH₃)₂(H₂O)(OH)]⁺ to guanine | ~10.4 kcal/mol | researchgate.net |
Solvent Effects Integration in Computational Models
The biological activity of this compound occurs in an aqueous environment, making the inclusion of solvent effects in computational models essential for accurate predictions. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), Self-Consistent Reaction Field (SCRF), and the Conductor-like Screening Model (COSMO), are commonly used to simulate the bulk solvent. nih.govdiva-portal.orgnih.govxray.czcuni.czcore.ac.uk
Studies have shown that considering solvent effects is crucial for obtaining an accurate picture of the hydrolysis of cisplatin. nih.gov The use of SCRF models has been applied to study the activation reactions of cisplatin in water. diva-portal.org The COSMO model has been used to investigate the thermodynamic and kinetic aspects of hydration reactions. nih.gov In some cases, a combination of implicit and explicit solvent models, where a few water molecules are explicitly included in the calculation, provides a better description of the system. diva-portal.orgmdpi.com These models have demonstrated that the solvent significantly affects the molecular structures and IR spectra of these complexes. nih.gov
Bond Dissociation Energy (BDE) and Interaction Energy Calculations
DFT calculations can be used to determine bond dissociation energies (BDEs), which provide information about the strength of the chemical bonds within the this compound complex. researchgate.net These calculations are important for understanding the stability of the complex and the likelihood of ligand substitution reactions.
The Pt-Cl bond is weaker than the Pt-N bond in cisplatin, which is consistent with the observation that the chloride ligands are the ones that are substituted during the activation process. researchgate.net The bond dissociation energy for the Pt-NH₃ bond is approximately 70 kJ/mol, making the ammine ligands relatively stable. gvsu.edu The interaction energies between cisplatin and DNA bases have also been calculated to explain the preference for guanine binding. diva-portal.orgacs.org The stabilization energy for the initially formed complex with guanine is larger than that with adenine. diva-portal.org
Analysis of Local Reactivity Descriptors (e.g., Fukui Function, Local Softness)
Conceptual Density Functional Theory (DFT) provides a powerful framework for analyzing chemical reactivity through various descriptors. nih.gov Local reactivity descriptors, such as the Fukui function and local softness, are particularly valuable for identifying the most reactive sites within a molecule. mdpi.com
The Fukui function , denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov It helps in predicting the sites for nucleophilic and electrophilic attacks. There are three main types of Fukui functions:
f+(r) for nucleophilic attack (addition of an electron).
f-(r) for electrophilic attack (removal of an electron).
f0(r) for radical attack.
These functions can be condensed to atomic centers to provide a more straightforward analysis of reactivity on a per-atom basis. scm.com The condensed Fukui function for an atom 'k' in a molecule can be calculated using finite difference approximations based on the charges of the atom in the N, N+1, and N-1 electron systems. acs.org
Local softness (sk) is another key descriptor, derived from the Fukui function and the global softness (S) of the molecule (sk = f(r) * S). acs.org It indicates the tendency of a local site to accept or donate electrons. A higher value of local softness suggests a more reactive site.
Studies on platinum complexes have shown that these descriptors can effectively predict reactivity trends. For instance, in platinum(II)tetraammine complexes encapsulated within zeolite frameworks, DFT calculations revealed that the platinum atom is the most probable site for both nucleophilic and electrophilic attacks based on Fukui function analysis. acs.org Encapsulation was found to alter the Fukui function values, suggesting a change in the reactive sites of the complex. acs.org
The following table presents a hypothetical condensed Fukui function analysis for a generic this compound complex, illustrating how these values can pinpoint reactive centers.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Local Softness (s+) | Local Softness (s-) |
| Pt | 0.35 | 0.28 | 0.18 | 0.14 |
| Cl (axial) | 0.15 | 0.20 | 0.08 | 0.10 |
| Cl (equatorial) | 0.12 | 0.18 | 0.06 | 0.09 |
| N (of NH3) | 0.08 | 0.10 | 0.04 | 0.05 |
This table is illustrative and values are not from a specific referenced study.
Quantum Mechanical/Molecular Mechanics (QM/MM) Approaches to Platinum Ammine Systems
To study large and complex systems, such as platinum ammine chlorides interacting with biological molecules like DNA, hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) methods are employed. rsc.org These approaches combine the accuracy of quantum mechanics (QM) for a specific, reactive part of the system with the computational efficiency of molecular mechanics (MM) for the larger environment. rsc.orgacs.org
Key findings from QM/MM studies on platinum systems include:
Accurate Geometries: QM/MM optimizations can accurately reproduce the structures of platinum-DNA adducts observed in experimental studies (e.g., from NMR or X-ray crystallography). rsc.orgresearchgate.net
Binding Energies: The approach allows for the calculation and comparison of binding energies for different platinum complexes, providing insights into their relative stabilities and reactivities. researchgate.net
Influence of Environment: QM/MM simulations can incorporate the effects of the solvent and the larger biomolecular environment on the reactivity and structure of the platinum complex. rsc.org
The table below summarizes typical regions in a QM/MM study of a this compound complex interacting with DNA.
| System Component | Computational Method | Rationale |
| Platinum ion and its ligands (ammine, chloride) | Quantum Mechanics (QM) | Accurate description of the electronic structure and bonding of the metal center is crucial. |
| DNA bases directly coordinated to platinum | Quantum Mechanics (QM) | To correctly model the covalent bond formation and charge transfer. |
| Surrounding DNA nucleotides and solvent | Molecular Mechanics (MM) | Computationally less expensive for the larger, less electronically active environment. |
Applications of Ligand Field Theory to this compound Complexes
Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and incorporates concepts from molecular orbital theory to explain the bonding and spectroscopic properties of these compounds. ncert.nic.in LFT considers the interactions between the metal d-orbitals and the orbitals of the ligands.
For square-planar platinum(II) complexes, such as those formed by platinum ammine chlorides, the d-orbitals of the platinum ion are split into different energy levels by the electrostatic field of the surrounding ligands. The arrangement of the ammine and chloride ligands around the platinum center determines the magnitude of this splitting, which is denoted by the ligand field splitting parameter (Δ).
Ammonia (B1221849) (NH3) is considered a strong-field ligand, while chloride (Cl-) is a weaker-field ligand in the spectrochemical series. wikipedia.org This difference in ligand field strength affects the d-orbital splitting and, consequently, the electronic and magnetic properties of the complex.
Ligand Field Theory is used to:
Predict and interpret electronic spectra: The transitions of electrons between the split d-orbitals give rise to absorption bands in the UV-visible spectrum. LFT helps in assigning these transitions and understanding the electronic structure of the complex. acs.org
Explain thermodynamic stability: The Ligand Field Stabilization Energy (LFSE) is the stabilization of a complex due to the splitting of the d-orbitals. libretexts.org It can be calculated from the d-orbital splitting diagram and helps to explain the relative stabilities of different geometries and spin states. libretexts.org
Rationalize magnetic properties: LFT predicts the number of unpaired electrons in a complex, which determines its magnetic properties (paramagnetic or diamagnetic).
The table below shows the relative energy ordering of d-orbitals in a typical square-planar platinum(II) complex.
| d-Orbital | Relative Energy Level |
| d(x²-y²) | Highest |
| d(xy) | High |
| d(z²) | Intermediate |
| d(xz), d(yz) | Lowest (degenerate) |
Computational Studies of Stereodynamics
Computational methods are also employed to study the stereodynamics of this compound complexes, which involves the investigation of the conformational changes and isomeric interconversions. These studies provide insights into the flexibility of the complexes and the energy barriers associated with different structural arrangements.
For example, computational analysis has been used to determine the relative stabilities of different diastereoisomers of platinum(II) chloride complexes with chiral amine ligands. frontiersin.org By calculating the energies of various conformations, researchers can identify the most stable isomer and understand the factors that favor its formation. frontiersin.org
These studies often involve:
Geometry Optimization: Finding the lowest energy structure for each possible isomer.
Conformational Searching: Exploring the potential energy surface to identify all stable conformers.
Transition State Calculation: Determining the energy barriers for the interconversion between different isomers.
Such computational analyses are crucial for rationalizing experimental observations and for designing new platinum complexes with specific stereochemical properties.
Non Clinical and Catalytic Applications of Platinum Ammine Chloride
Platinum Ammine Chloride as Precursors in Heterogeneous Catalysis
Tetraammineplatinum(II) chloride and related ammine complexes are highly stable and versatile compounds used extensively in the creation of heterogeneous catalysts. Their stability against dilution, mixing, and hydrolysis makes them preferred choices for catalyst synthesis. These precursors are instrumental in developing catalysts for chemical conversions and are also used in applications like automotive catalytic converters.
Synthesis of Supported Platinum Catalysts
Supported platinum catalysts are typically prepared by impregnating a high-surface-area support material (like alumina, activated carbon, or zeolites) with a solution containing a this compound complex. This is followed by heat treatment to decompose the precursor and form highly dispersed platinum nanoparticles or even single atoms on the support surface.
A common method is incipient wetness impregnation, where a solution of the platinum precursor, such as tetraammineplatinum(II) chloride, is added to the support material in a volume equal to the pore volume of the support. This ensures a uniform distribution of the precursor throughout the catalyst support. Subsequent steps like drying and calcination (high-temperature heating) are performed to remove the ammine and chloride ligands and fix the platinum onto the support. For example, platinum catalysts supported on zeolites, used for hydroisomerization reactions in biofuel production, are often prepared by impregnating the zeolite with a tetraammineplatinum(II) chloride salt.
The choice of precursor and synthesis conditions allows for fine control over the final catalyst's properties, such as the size and distribution of the platinum particles, which are critical for its catalytic activity.
Role of Ammine Ligands in Catalyst Activation and Performance
The ammine ligands in the platinum precursor play a significant role in the activation and subsequent performance of the catalyst. While often considered catalyst poisons that need to
Mechanistic Investigations in Catalytic Cycles (e.g., Ligand Exchange Dynamics on Catalyst Surfaces)
The catalytic activity of platinum complexes is profoundly influenced by the dynamic behavior of their coordination sphere. Mechanistic investigations into catalytic cycles involving this compound and related species have revealed that ligand exchange dynamics on the catalyst surface are a critical factor in determining both activity and stability.
In the context of heterogeneous catalysis, particularly in processes like acetylene (B1199291) hydrochlorination, the evolution of the active site is a key area of study. Research on platinum single atom catalysts (Pt SACs) derived from various precursors, including tetraammineplatinum(II) complexes, has provided significant insights. Although tetraammine-derived Pt SACs initially show higher productivity in vinyl chloride synthesis compared to chlorinated counterparts, their performance converges over time. This convergence is attributed to a dynamic restructuring of the active site under reaction conditions.
Operando X-ray absorption spectroscopy (XAS) has been instrumental in uncovering these transformations. Time-resolved analysis shows that under reaction conditions, an ammine-to-chloride ligand-exchange process occurs. The contribution of Pt–N/O/C coordination decreases, while the Pt–Cl/S contribution increases, indicating that the initial ammine ligands are replaced by chloride from the reaction medium. This ligand exchange leads to the formation of common and stable Pt–Clₓ (x = 2–3) active species, regardless of the initial platinum precursor used. The rate of this exchange is observed to be faster at higher reaction temperatures.
The nature of the ligands has a direct impact on the catalyst's initial performance. Density functional theory (DFT) simulations suggest that Pt(NH₃)₂ species bind hydrogen chloride more readily than their PtCl₂ counterparts, which may explain the higher initial activity of ammine-derived catalysts. This is linked to the "softness" of the ammine ligands compared to the "harder" chloride ligands; lesser electron donation from the ammine ligands to the platinum center is thought to favor the binding of hydrogen chloride.
Table 1: Ligand Exchange Dynamics on Platinum Single Atom Catalysts
| Catalyst Precursor | Initial Coordination Environment | Coordination Environment Under Reaction Conditions | Key Mechanistic Finding |
|---|---|---|---|
| [(NH₃)₄Pt]SO₄ | Prominent Pt–N/O/C coordination | Increased Pt–Cl/S coordination, decreased Pt–N/O/C | Ammine-to-chloride ligand exchange |
| [(NH₃)₄Pt]Cl₂ | Prominent Pt–N/O/C coordination | Increased Pt–Cl/S coordination, decreased Pt–N/O/C | Dynamic active site restructuring |
| H₂PtCl₆ | Prominent Pt–Cl/S coordination | Pt–Cl/S coordination remains stable | Forms the common active species Pt–Clₓ |
Transmembrane Anion Transport Mechanisms in Model Systems
Platinum(II) complexes have emerged as a significant class of synthetic transporters for anions across lipid membranes, a process of considerable biological relevance. The transport of chloride ions is particularly critical, and its dysregulation is associated with diseases like cystic fibrosis. Mechanistic studies using model systems, such as synthetic vesicles, have been crucial in elucidating how these platinum complexes facilitate anion transport.
A series of platinum(II) complexes featuring urea-appended isoquinoline (B145761) ligands have been shown to be highly effective transmembrane chloride transporters. A key finding from these studies is that the transport mechanism predominantly relies on classical hydrogen bonding interactions rather than a ligand exchange process. The urea (B33335) moieties on the ligands act as hydrogen bond donors, binding to the chloride anion and encapsulating it within a lipophilic structure that can then diffuse across the nonpolar lipid bilayer.
The efficiency of these transporters has been quantified using various assays, including ion-selective electrode (ISE) and fluorescent-based methods like the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) assay. The HPTS assay, which measures H⁺/Cl⁻ symport or OH⁻/Cl⁻ antiport, has provided detailed information on the transport activity of these complexes. The effectiveness of the transport is often expressed as an EC₅₀ value, which represents the concentration of the transporter required to achieve 50% of the maximum transport rate.
Investigations into the transport mechanism have explored different pathways. For some urea-based transporters, a fatty acid "flip-flop" mechanism can contribute to proton transport. However, studies with platinum(II) complexes in lipids with low fatty acid content suggest this is not the primary mechanism. Instead, the evidence
Advanced Research Directions in Platinum Ammine Chloride Chemistry
Development of Novel Platinum Ammine Ligand Systems and Their Chemical Properties
The classic structure of platinum ammine chlorides is being systematically redesigned to create new complexes with tailored chemical and physical properties. Research has moved beyond simple ammine ligands to incorporate a diverse array of organic moieties, leading to significant changes in reactivity, stability, and solubility.
A primary strategy involves the substitution of one or more ammine (NH₃) ligands with other N-donor ligands. For instance, replacing ammine groups in trans-platinum complexes with planar ligands like pyridine, thiazole, or non-planar ones such as piperidine (B6355638) can increase cytotoxicity against certain cell lines. mdpi.com The introduction of imino ethers, which are structurally similar to pyridine, has also been explored to activate the trans-geometry of Pt(II) complexes. mdpi.com Another approach focuses on creating mixed-amine complexes, which were initially investigated due to preliminary findings suggesting lower toxicity compared to cisplatin (B142131). mdpi.com An example of such a compound is cis-[Pt(NH₃)(cyclohexylamine)Cl₂] (JM-118). nih.gov
The development of Platinum(IV) complexes offers additional avenues for ligand modification. The octahedral geometry of Pt(IV) provides two extra coordination sites, typically in the axial positions, which can be functionalized without disrupting the core equatorial ligands. iucr.org This allows for the attachment of various groups to modify the complex's properties. mdpi.com For example, novel Pt(IV) complexes have been synthesized with aliphatic amines and chloride ligands in the equatorial plane and bis-organosilane moieties in the axial positions. mdpi.com
Furthermore, modifying the leaving groups—the ligands that are displaced during a reaction—has a profound effect on the complex's properties. Replacing chloride ligands with chelating dicarboxylates can enhance aqueous solubility and impart remarkable chemical stability, a strategy seen in clinically used compounds like carboplatin. acs.org This concept has been extended to trans-platinum compounds, where using carboxylate leaving groups in a trans-[Pt(O₂CR)₂(NH₃)(pyr)] configuration modulates solubility and hydrolysis rates. acs.org The introduction of a free amino group into a malonato-type leaving ligand has been shown to significantly increase water solubility. google.com
Table 1: Examples of Novel Platinum Ammine Ligand Systems and Their Properties This table is interactive. You can sort and filter the data.
| Ligand Modification Strategy | Example Ligand(s) | Resulting Chemical Property/Effect | Reference(s) |
|---|---|---|---|
| Substitution of Ammine Ligands | Pyridine, Thiazole, Piperidine | Enhances cytotoxicity in trans-geometry complexes. | mdpi.comacs.org |
| Imino Ethers | Activates trans-geometry of Pt(II) complexes. | mdpi.com | |
| Azo-azomethines | Forms structurally diverse chelates with photo-switchable and redox properties. | researchgate.net | |
| Benzamide Derivatives | Serves as a hydrogen-bond donor/acceptor. | iucr.org | |
| Modification of Leaving Groups | Dicarboxylates (e.g., malonato) | Enhances aqueous solubility and chemical stability. | acs.orggoogle.com |
| Pt(IV) Axial Ligand Functionalization | Bis-organosilane moieties | Creates novel Pt(IV) prodrug designs. | mdpi.com |
| Mixed Amine Systems | Cyclohexylamine | Creates mixed-ligand complexes with potentially altered biological activity. | nih.gov |
Integration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the dynamic behavior of platinum ammine chlorides in solution is critical for predicting their reactivity. Advanced in situ and operando spectroscopic techniques are now being integrated into research to monitor reactions in real-time, providing unprecedented insights into reaction mechanisms, intermediate species, and structural transformations. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-damaging tool for this purpose. rsc.org Specifically, ¹⁹⁵Pt NMR is highly effective for structural determination and for distinguishing between platinum oxidation states (Pt(II) vs. Pt(IV)), as their chemical shifts can differ by thousands of parts per million (ppm). rsc.org Time-dependent NMR measurements allow researchers to track the reduction of Pt(IV) complexes and observe the formation of Pt(II) species directly in solution. rsc.org
X-ray Absorption Spectroscopy (XAS), often performed operando (under actual reaction conditions), is another vital technique. nih.gov It can reveal that Pt(IV) species used as catalyst precursors are often reduced to Pt(II) upon deposition onto a support material. nih.gov Operando XAS has been used to uncover reaction-induced ligand exchange processes, such as an ammine-to-chloride exchange, which dynamically alters the active catalytic site. nih.gov
Other advanced methods are also finding application. Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) allows for the real-time monitoring of reactions occurring on the surface of platinum nanoparticle catalysts. acs.org This technique can identify catalyst-adsorbate interactions and track the transformation of reactants into products as it happens. acs.org For studying carbon-supported platinum catalysts, Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited to probe point defects and radical species on the support material, which can influence catalytic activity and deactivation. ethz.ch
Table 2: Advanced In Situ Spectroscopic Techniques for Platinum Complex Analysis This table is interactive. You can sort and filter the data.
| Technique | Information Provided | Application Example | Reference(s) |
|---|---|---|---|
| ¹⁹⁵Pt NMR Spectroscopy | Distinguishes Pt oxidation states (+2, +4); monitors ligand substitution and reduction processes. | Tracking the reduction of Pt(IV) prodrugs in aqueous solution. | rsc.org |
| Operando X-ray Absorption Spectroscopy (XAS) | Provides information on oxidation state and coordination environment during a reaction. | Observing the reduction of Pt(IV) precursors and subsequent ligand exchange on a catalyst support. | nih.gov |
| Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) | Identifies surface adsorbates and reaction intermediates on nanoparticle catalysts in real-time. | Monitoring the sequential hydrogenation of phenylacetylene (B144264) over platinum nanoparticles. | acs.org |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects paramagnetic species, including point defects on catalyst supports. | Investigating the role of carbon support defects in catalyst deactivation. | ethz.ch |
| UV-Visible (UV-Vis) Spectroscopy | Monitors changes in the electronic structure of the platinum complex during reactions. | Conveniently tracking the overall rate of Pt(IV) reduction processes. | rsc.org |
Refined Computational Approaches for Predictive Modeling of Platinum Ammine Reactivity and Structure
Complementing experimental work, refined computational methods are providing deep, predictive insights into the structure and reactivity of platinum ammine chlorides. Density Functional Theory (DFT) has emerged as a primary tool for modeling these complex systems. researchgate.netcore.ac.uk
DFT calculations are employed to rationalize kinetic trends observed in experiments. researchgate.net For example, computational modeling can help explain the associative mechanism of substitution reactions in platinum complexes. researchgate.net By calculating parameters related to chemical reactivity, DFT can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. core.ac.uk
These computational approaches are particularly valuable for understanding the influence of different ligands on a complex's behavior. In the development of single-atom catalysts from platinum ammine precursors, DFT simulations have been used to explain why tetraammine-derived catalysts initially show higher activity than chlorinated ones by revealing their superior ability to bind hydrogen chloride. nih.gov Furthermore, DFT modeling can illuminate the energetics of dynamic processes like reaction-induced ligand exchange, corroborating experimental observations from techniques like operando XAS. nih.gov By modeling various coordination sites on a catalyst support, researchers can predict how different platinum species will interact with the support material, offering a path to the rational design of new catalysts. nih.gov
Exploration of New Non-Clinical Catalytic Paradigms
While historically linked to medicine, platinum ammine chlorides, particularly tetraammineplatinum(II) chloride, are stable and versatile precursors for a variety of non-clinical catalytic applications. samaterials.comumicore.com These compounds are used to create heterogeneous catalysts for major industrial chemical conversions. umicore.com Their applications include roles as catalysts in hydrogenation, carbonylation, and hydroformylation reactions. chemicalbook.com
A significant emerging paradigm is the use of platinum ammine complexes in the synthesis of single-atom catalysts (SACs). nih.gov SACs represent the ultimate in catalyst efficiency, with individual platinum atoms dispersed on a support material. Research has shown that various platinum complexes, including those with ammine ligands like tetraammineplatinum(II) nitrate (B79036), can be used as precursors to create SACs on activated carbon. nih.gov
Specifically, these platinum SACs have demonstrated high stability and activity for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer (VCM), a key industrial process. nih.gov This provides a more sustainable, mercury-free alternative to traditional catalysts. nih.gov Studies using ammine-based precursors have shown that while the initial ligand environment affects the catalyst's starting activity, the active sites dynamically restructure during the reaction to form common, stable Pt-Clₓ species. nih.gov This exploration into SACs highlights a major shift towards designing highly efficient and environmentally conscious catalysts derived from platinum ammine chloride precursors.
Q & A
Q. What are the critical considerations for synthesizing platinum ammine chloride complexes with high purity?
Methodological Answer: Synthesis typically involves reacting platinum chloride (PtCl₂ or PtCl₄) with aqueous ammonia under controlled pH and temperature. Key steps include:
- Ligand stoichiometry: Maintaining a 1:2 molar ratio of Pt:NH₃ to avoid over-ammoniation .
- pH control: Neutral to slightly acidic conditions (pH 6–7) prevent unwanted hydrolysis of chloride ligands .
- Purification: Recrystallization from dilute HCl ensures removal of unreacted ammonia and byproducts like [Pt(NH₃)₄]²⁺ .
Data Table:
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| NH₃:Pt Ratio | 2:1 | Avoids mixed-ligand species |
| Reaction pH | 6–7 | Stabilizes chloride ligands |
| Crystallization | 0.1 M HCl | Precipitates pure product |
Q. How can geometric isomerism in this compound complexes be experimentally distinguished?
Methodological Answer: Geometric isomerism (e.g., cis vs. trans isomers) is characterized using:
- Vibrational spectroscopy: FTIR distinguishes NH₃ bending modes (cis: ~1580 cm⁻¹; trans: ~1300 cm⁻¹) .
- X-ray crystallography: Direct visualization of ligand arrangement (e.g., cis-[Pt(NH₃)₂Cl₂] vs. trans-[Pt(NH₃)₂Cl₂]) .
- ¹H NMR: NH₃ protons in cis isomers show distinct splitting due to equivalent environments .
Advanced Research Questions
Q. How do steric effects of substituted ammine ligands influence the kinetic stability of this compound complexes?
Methodological Answer: Bulky ligands (e.g., branched amines or aromatic N-donors) reduce ligand substitution rates, enhancing kinetic stability:
- Example: Replacing NH₃ with pyridine in trans-[Pt(py)₂Cl₂] slows chloride hydrolysis by 3-fold compared to transplatin .
- Mechanism: Steric hindrance restricts access to the platinum center, delaying nucleophilic attack by water or DNA bases .
Data Table:
| Complex | Hydrolysis Half-life (pH 7.4) | Tumor Cell Line IC₅₀ (μM) |
|---|---|---|
| trans-[Pt(NH₃)₂Cl₂] | 2 hours | >100 (inactive) |
| trans-[Pt(py)₂Cl₂] | 6 hours | 15–30 (active) |
Q. What experimental approaches resolve contradictions in DNA adduct formation between cisplatin and trans-platinum ammine chloride analogs?
Methodological Answer: Contradictions arise due to differing adduct regioselectivity:
- Cisplatin: Forms 1,2-intrastrand crosslinks (65–85% of adducts), primarily at guanine N7 positions .
- Transplatin analogs: Prefer interstrand crosslinks or monofunctional adducts (e.g., trans-[Pt(NH₃)(quinoline)Cl₂] binds adenine N1) .
Resolution Strategies: - Competitive binding assays: Compare adduct distribution using gel electrophoresis or mass spectrometry .
- Molecular dynamics simulations: Model steric and electronic interactions between Pt complexes and DNA .
Q. How can computational methods predict the reduction potential of platinum(IV) ammine chloride prodrugs?
Methodological Answer: Density Functional Theory (DFT) calculates reduction potentials (E°) by:
Optimizing geometries of Pt(IV) and Pt(II) species.
Comparing Gibbs free energy changes (ΔG) for Pt(IV) → Pt(II) reduction .
Case Study:
- Satraplatin (Pt(IV) bis-acetate): Predicted E° = −0.25 V vs. SHE; matches experimental cyclic voltammetry data .
Q. What methodologies validate the electrochemical behavior of this compound complexes in catalytic applications?
Methodological Answer:
- Cyclic voltammetry (CV): Identifies redox peaks (e.g., Pt²⁺/Pt⁴⁺ transitions in chloride-rich media) .
- Electrochemical impedance spectroscopy (EIS): Measures charge-transfer resistance in electroplating baths .
Data Table:
| Complex | E° (V vs. Ag/AgCl) | Application |
|---|---|---|
| [Pt(NH₃)₄]Cl₂ | +0.45 | Electrocatalysis |
| [Pt(NH₃)₂Cl₂] | +0.32 | Corrosion inhibition |
Contradiction Analysis & Best Practices
- Conflict: Early studies deemed trans-platinum complexes inactive, but modified analogs show antitumor activity.
Resolution: Use in vitro cytotoxicity assays (e.g., MTT on cisplatin-resistant cell lines) to validate activity . - Conflict: Hydrolysis rates vary widely across studies.
Resolution: Standardize buffer systems (e.g., 10 mM NaCl, pH 7.4) and track chloride concentration via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
